Acidi carbossamidici ciclici

Cyclic carboximidic acids are a class of organic compounds characterized by the presence of both a carboxylic acid group and an imidoyl group in a cyclic structure. These molecules exhibit unique chemical properties due to their combined functional groups, making them versatile for various applications.

Structurally, these compounds often have a ring system where one or more atoms are replaced with nitrogen and oxygen functionalities, forming the core of the molecule. The carboximidic acid group can participate in diverse reactions such as esterification, amidation, and nucleophilic substitution, providing flexibility in chemical synthesis.

In pharmaceuticals, cyclic carboximidic acids serve as intermediates for drug development, contributing to the modification of bioavailability and pharmacological activities. They are also utilized in materials science, where their reactive groups facilitate polymerization or cross-linking reactions, leading to the creation of advanced functional materials.

Their broad applications make cyclic carboximidic acids indispensable tools in organic chemistry, serving as key building blocks for synthesizing complex molecules with tailored properties.

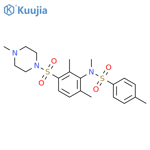

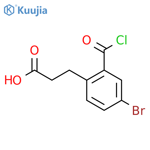

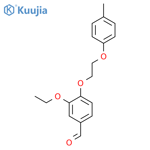

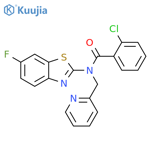

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

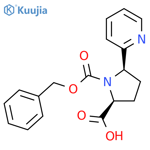

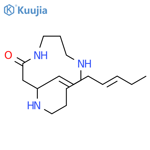

NBRI 16716A; N,N,N-Trideoxy, 9'-Ac | 2170766-76-2 | C20H32N4O6 |

|

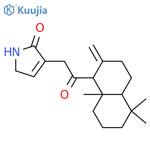

11-Oxo-8(17),13-labdadien-16,15-lactam | 1630938-90-7 | C20H29NO2 |

|

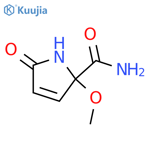

2,5-Dihydro-2-methoxy-5-oxo-1H-pyrrole-2-carboxamide; (±)-form | 2112824-77-6 | C6H8N2O3 |

|

6,7-Dihydro-1H-cyclopenta[b]pyridine-2,4(3H,5H)-dione | 337960-53-9 | C8H9NO2 |

|

Myricoidine | 117611-57-1 | C17H31N3O |

|

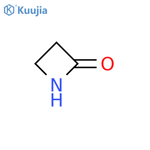

azetidin-2-one | 930-21-2 | C3H5NO |

|

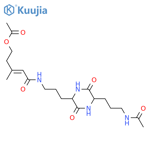

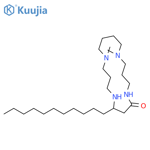

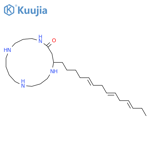

1,5,9,13-Tetraazacycloheptadecan-6-one,1,13-dimethyl-8-undecyl- (9CI) | 143051-87-0 | C26H54N4O |

|

Budmunchiamine L2; 5',6'Z,8',9'Z,11',12'Z-Hexadehydro | 288094-80-4 | C27H50N4O |

|

Budmunchiamine L5; 3',4'Z,6',7'Z,9',10'Z-Hexadehydro | 288094-81-5 | C28H52N4O |

|

Lobosamide A | 1803292-00-3 | C29H41NO5 |

Letteratura correlata

-

1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

Fornitori consigliati

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati